2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1555443-48-5
VCID: VC2950003
InChI: InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3
SMILES: COC1=CC=C(C=C1)C(CN)F
Molecular Formula: C9H12FNO
Molecular Weight: 169.2 g/mol

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

CAS No.: 1555443-48-5

Cat. No.: VC2950003

Molecular Formula: C9H12FNO

Molecular Weight: 169.2 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine - 1555443-48-5

Specification

CAS No. 1555443-48-5
Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
IUPAC Name 2-fluoro-2-(4-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3
Standard InChI Key YRIMKXYUZLHHEW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CN)F
Canonical SMILES COC1=CC=C(C=C1)C(CN)F

Introduction

Chemical Structure and Properties

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine (CAS: 1555443-48-5) is characterized by a distinct molecular architecture featuring a 4-methoxyphenyl group attached to a carbon bearing both a fluorine atom and an aminoethyl group. This structural arrangement creates a chiral center at the fluorinated carbon.

Basic Physicochemical Properties

The compound has the following fundamental properties:

PropertyValue
Molecular FormulaC₉H₁₂FNO
Molecular Weight169.2 g/mol
CAS Registry Number1555443-48-5
AppearanceTypically a crystalline solid
Standard PurityMinimum 95%

Structural Identifiers

The compound can be identified using various chemical notation systems:

Identifier TypeValue
SMILESCOC1=CC=C(C=C1)C(CF)N
InChIInChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3
InChIKeyGNDIMHGDBHXPAB-UHFFFAOYSA-N

This molecular structure features a para-methoxy group on the phenyl ring, which affects the electron density distribution across the molecule and contributes to its potential hydrogen bonding capabilities .

Synthetic Methodologies

Purification Techniques

The compound can be purified through various techniques to achieve the standard minimum purity of 95%:

  • Column chromatography

  • Recrystallization from appropriate solvent systems

  • Formation and purification of salt derivatives followed by free base regeneration

Spectroscopic Characterization

Predicted Spectral Properties

Based on structural analysis and comparison with similar compounds, the following spectroscopic characteristics can be anticipated:

Spectroscopic MethodExpected Features
¹H NMRSignals for methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.8-7.2 ppm), and characteristic patterns for the fluorinated methine and aminomethyl groups
¹³C NMRCharacteristic C-F coupling patterns, aromatic carbon signals, and distinct shifts for the methoxy carbon
Mass SpectrometryMolecular ion peak at m/z 170.09757 [M+H]⁺

Collision Cross Section Data

Mass spectrometry analysis reveals the following predicted collision cross-section data, which can be valuable for analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]⁺170.09757135.0
[M+Na]⁺192.07951146.0
[M+NH₄]⁺187.12411143.1
[M+K]⁺208.05345140.1
[M-H]⁻168.08301136.3
[M]⁺169.08974136.7

These values provide a fingerprint for the compound in ion mobility mass spectrometry applications .

Chemical Reactivity

Functional Group Reactivity

The compound contains multiple reactive sites that influence its chemical behavior:

  • Primary amine group: Capable of nucleophilic substitution, acylation, and condensation reactions

  • Fluorine substituent: Provides unique stereoelectronic effects and potential for nucleophilic substitution

  • Methoxy group: Can participate in demethylation reactions or serve as a directing group

Reaction TypeConditionsExpected Products
N-AcylationAcyl chlorides, anhydridesAmide derivatives
N-AlkylationAlkyl halides, reductive aminationSecondary/tertiary amines
DefluorinationStrong nucleophiles or reducing agentsDefluorinated derivatives
DemethylationBBr₃, HI, or other demethylating agentsHydroxylated products
ParameterRecommendation
Storage Temperature2-8°C
AtmospherePreferably under inert gas
ContainerTightly sealed to prevent moisture exposure
Light ExposureProtected from light

Solution Preparation

For research applications, the compound can be dissolved in various solvents:

SolventConsiderations
DMSOGood solubility, appropriate for biological assays
MethanolSuitable for analytical applications
DichloromethaneUseful for chemical transformations

Comparative Analysis with Structural Analogs

Positional Isomers

Several fluorinated methoxyphenylethylamines differ in the positions of the functional groups:

CompoundCAS NumberDistinguishing Feature
2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine128495-48-7Fluoro at para and methoxy at meta positions on ring
2-(2-Fluoro-4-methoxyphenyl)ethanamine402832-76-2Fluoro at ortho and methoxy at para positions on ring
1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine1149804-63-6Methyl group at alpha position to amine

These positional variations significantly impact physicochemical properties and potential biological activities .

Structure-Property Relationships

The position of fluorine substitution influences several key properties:

  • Alpha-fluorination (as in the title compound) typically enhances metabolic stability

  • Ring fluorination alters electronic distribution and lipophilicity

  • Different substitution patterns lead to distinct three-dimensional conformations

Research Applications and Future Directions

Future Research Opportunities

Potential areas for future investigation include:

  • Comprehensive pharmacological profiling

  • Development of stereoselective synthesis methods for enantiomerically pure material

  • Exploration as a building block for construction of more complex bioactive molecules

  • Investigation of receptor binding profiles and structure-activity relationships

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